molecular formula C12H14N2OS B2887925 N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide CAS No. 892853-00-8

N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2887925
CAS RN: 892853-00-8
M. Wt: 234.32
InChI Key: CXHMIAVPJLDHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide” is a compound that belongs to the benzothiazole class . Benzothiazoles consist of a benzene ring fused with a thiazole ring . The compound has been synthesized and evaluated for various biological activities .


Synthesis Analysis

The compound can be synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . Another method involves refluxing benzothiazoles with acetic acid .


Molecular Structure Analysis

The molecular structure of “N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide” is characterized by the presence of a benzothiazole ring . In N-(benzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds, as an acceptor to amide NH, and donors to carbonyl of amide and thiazole nitrogen .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. For instance, it has been synthesized by C-C coupling methodology and by refluxing benzothiazoles with acetic acid .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

tuberculosis This suggests that the compound may interfere with the bacterium’s metabolic processes or disrupt the integrity of its cell wall

Biochemical Pathways

tuberculosis .

Result of Action

tuberculosis cells .

properties

IUPAC Name

N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7(2)9-4-5-10-11(6-9)16-12(14-10)13-8(3)15/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHMIAVPJLDHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.